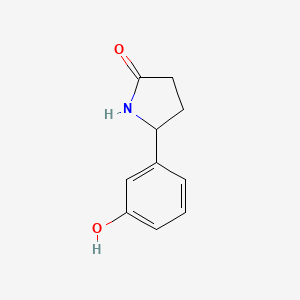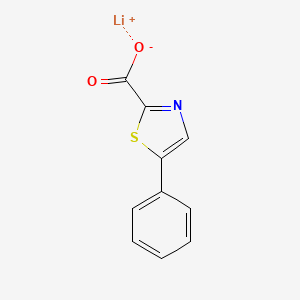![molecular formula C14H11BrN2O2S B13656312 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B13656312.png)
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the bromomethyl group: The benzimidazole core can be bromomethylated using bromomethyl compounds such as bromoacetic acid or its derivatives in the presence of a base.
Sulfonylation: The phenylsulfonyl group can be introduced by reacting the bromomethylated benzimidazole with phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The phenylsulfonyl group can participate in redox reactions, potentially leading to the formation of sulfoxides or sulfones.
Cyclization reactions: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as sodium hydride (NaH).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Major Products Formed
Nucleophilic substitution: Substituted benzimidazole derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the phenylsulfonyl group.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Chemical biology: The compound can be used to study the interactions of benzimidazole derivatives with biological targets such as enzymes or receptors.
Material science: It can be incorporated into polymers or other materials to impart specific chemical or physical properties.
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their function. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-1-(methylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1-(Phenylsulfonyl)-1H-benzo[d]imidazole: Lacks the bromomethyl group.
Uniqueness
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of both the bromomethyl and phenylsulfonyl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C14H11BrN2O2S |
|---|---|
Peso molecular |
351.22 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2-(bromomethyl)benzimidazole |
InChI |
InChI=1S/C14H11BrN2O2S/c15-10-14-16-12-8-4-5-9-13(12)17(14)20(18,19)11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
RMTASSGKSQCRMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




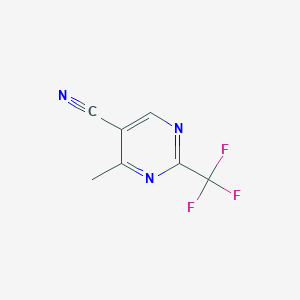
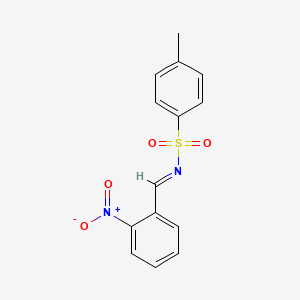



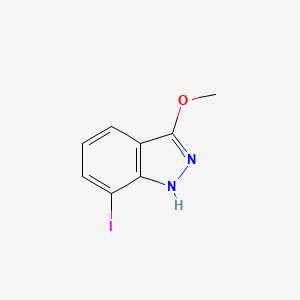
![3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B13656289.png)

![Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-](/img/structure/B13656314.png)
![7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13656324.png)
